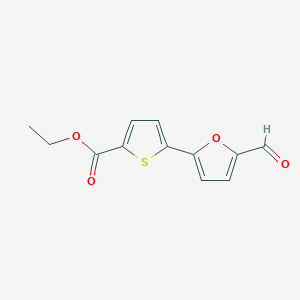

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate

Description

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 5-formylfuran-2-yl group and an ethoxycarbonyl group at the 2-position. This structure combines electron-rich aromatic systems (thiophene and furan) with a reactive formyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- Ring-closure reactions: For example, brominated thiophene carbaldehydes (e.g., 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde) reacting with ethyl mercaptoacetate in the presence of K₂CO₃/DMF to form thiophene-2-carboxylate derivatives .

- Multicomponent condensations: Gewald’s method, widely used for 2-aminothiophenes, may be adapted for introducing substituents like the formylfuran moiety .

Key physicochemical properties (inferred from analogues):

- Functional groups: The formyl group (CHO) enhances electrophilicity, enabling further derivatization (e.g., Schiff base formation).

- Solubility: The ethyl ester group improves solubility in organic solvents compared to free acids.

- Spectroscopic features: IR absorption bands for ester (C=O, ~1715–1777 cm⁻¹) and formyl (CHO, ~1720 cm⁻¹) groups are expected .

Properties

CAS No. |

647023-91-4 |

|---|---|

Molecular Formula |

C12H10O4S |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)11-6-5-10(17-11)9-4-3-8(7-13)16-9/h3-7H,2H2,1H3 |

InChI Key |

WVBRGFXGONKCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-unsaturated carbonyl compound under basic conditions . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Ethyl 5-(5-carboxyfuran-2-yl)thiophene-2-carboxylate

Reduction: Ethyl 5-(5-hydroxymethylfuran-2-yl)thiophene-2-carboxylate

Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of cellular processes like signal transduction or gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituents and Properties

Key Observations :

- Ester group variation : Methyl esters (e.g., ) exhibit similar solubility profiles to ethyl esters but may differ in metabolic stability.

- Hydrophobic substituents : Acetoxy groups (e.g., ) increase molecular weight and reduce aqueous solubility compared to formyl or hydroxyl groups.

Table 2: Anticancer and Antimicrobial Activities of Thiophene Carboxylates

Key Observations :

- Electron-withdrawing groups: Chloro and cyano substituents (e.g., compound 74) enhance cytotoxicity by improving target binding affinity .

Key Observations :

- Ring-closure reactions: Efficient for constructing fused thiophene systems (e.g., dithienothiophenes) .

- Regioselectivity challenges : Bromination of acetylated precursors (e.g., ) can yield isomer mixtures, requiring chromatographic separation.

Biological Activity

Ethyl 5-(5-formylfuran-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features both furan and thiophene rings, contributing to its unique reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 250.27 g/mol. The compound is notable for its aldehyde and ester functionalities, which enhance its utility in various chemical and biological applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that related thiophene derivatives demonstrated promising antibacterial effects against various strains, including multidrug-resistant bacteria. For instance, a closely related compound showed an MIC (Minimum Inhibitory Concentration) value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. These properties are attributed to the presence of the furan moiety, which is known for its electron-donating capabilities.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects against inflammation and cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the production of various derivatives with tailored properties. These synthetic routes often incorporate reactions involving furan and thiophene derivatives to enhance biological activity .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis of thiophene-based compounds found that this compound derivatives showed enhanced antibacterial action compared to traditional antibiotics. The research emphasized the importance of structural modifications in improving efficacy against resistant bacterial strains .

- Antioxidant Activity Assessment : Another research effort evaluated the antioxidant capacity of various thiophene derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential health benefits in preventing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.